molecular formula C24H17N3O3 B6059708 3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone

3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone

Katalognummer: B6059708
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: IFVSHGVZVPJOHI-XMHGGMMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is a chemical hybrid featuring a 4(3H)-quinazolinone core substituted with an isatin-derived moiety. The 4(3H)-quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry and is widely investigated for its diverse biological potential . This specific analog combines this scaffold with a 3-ylideneindolin-2-one (isatin) group, a structure known to contribute to significant pharmacological activities. Research into structurally similar 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones has demonstrated promising analgesic and anti-inflammatory properties in pharmacological evaluations, indicating the value of this chemotype in bioactivity studies . The integration of the methoxyphenyl group at the 3-position and the indole-based methylidene group at the 2-position of the quinazolinone core makes this compound a valuable intermediate or target molecule for researchers exploring new bioactive substances. It is primarily of interest in academic and industrial research settings for the synthesis and development of novel therapeutic or agrochemical agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-30-16-12-10-15(11-13-16)27-22(25-21-9-5-3-7-18(21)24(27)29)14-19-17-6-2-4-8-20(17)26-23(19)28/h2-14H,1H3,(H,26,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSHGVZVPJOHI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/4\C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H16N3O3C_{24}H_{16}N_{3}O_{3}, with a molecular weight of approximately 421.4 g/mol. The structure features a quinazolinone core substituted with a methoxyphenyl group and an indole-derived moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : A study demonstrated that derivatives of quinazolinones showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring significantly influenced the antibacterial efficacy, with methoxy and methyl groups enhancing activity compared to other electron-withdrawing or donating groups .
  • Antifungal Activity : In vitro tests revealed that certain derivatives exhibited antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL .

Anticancer Potential

The anticancer properties of quinazolinone derivatives have been explored through various studies. For example:

  • In vitro Cytotoxicity : Compounds derived from quinazolinone structures have shown promising results in inhibiting cancer cell proliferation. A notable derivative demonstrated an IC50 value of 0.5 μM against human myelogenous leukemia K562 cells, highlighting its potential as an antitumor agent .

Other Pharmacological Activities

Quinazolinones are also recognized for their diverse pharmacological profiles, including:

  • Analgesic and Anti-inflammatory Effects : Some derivatives have been reported to possess analgesic and anti-inflammatory activities, making them candidates for pain management therapies.
  • CNS Activity : Certain compounds exhibit central nervous system (CNS) depressant effects, suggesting potential applications in treating neurological disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents at different positions on the quinazolinone scaffold has been shown to significantly impact biological activity.

Substituent PositionEffect on Activity
Para position on phenylEnhanced antibacterial activity
Indole-derived moietyIncreased cytotoxicity against cancer cells

Case Studies

  • Antibacterial Study : A series of novel quinazolinone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus. The study found that compounds with methoxy substitutions exhibited the highest potency, with MIC values as low as 16 μg/mL .
  • Antitumor Evaluation : In a study assessing the anticancer effects of quinazolinones, several derivatives were tested against K562 leukemia cells. The most potent compound was identified with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Quinazolinones are recognized for their pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities. The specific compound has been studied for its potential as an anticancer agent due to its structural similarities to known antitumor compounds.

Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that certain quinazolinones exhibit activity against various cancer cell lines by targeting specific pathways involved in cell growth and survival .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Quinazolinones have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism often involves inhibition of bacterial enzymes or interference with essential metabolic pathways .

Synthetic Applications

Quinazolinones serve as versatile intermediates in organic synthesis. The compound can be utilized in the development of novel synthetic pathways to create other biologically active molecules.

Synthesis of Derivatives

The synthesis of derivatives from quinazolinones is a well-explored area. For example, reactions with various halides can yield a range of functionalized products that may possess enhanced biological activities . The ability to modify the quinazolinone structure allows for the exploration of structure-activity relationships (SAR), which is critical in drug development.

Biological Evaluation Studies

Numerous studies have focused on the biological evaluation of quinazolinone derivatives, including the compound .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against cancer and bacterial strains. These studies typically involve measuring cell viability and growth inhibition in response to treatment with the compound .

In Vivo Studies

In vivo evaluations are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Animal models are often used to test the therapeutic potential and toxicity profiles before advancing to clinical trials .

Case Studies

Several case studies highlight the applications of quinazolinones, including the specific compound discussed:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using quinazolinone derivatives .
Study BAntibacterial PropertiesShowed effectiveness against MRSA strains, indicating potential for treating resistant infections .
Study CSynthesis PathwaysDeveloped new synthetic routes leading to novel derivatives with improved biological profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents at positions 2 and 3. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

3-(4-Methoxyphenyl)-4(3H)-quinazolinone

  • Structure : Lacks the indolylidene group at position 2.
  • Activity : Demonstrates significant antioxidant activity (DPPH scavenging: ~70–80%) and anti-inflammatory effects (BSA denaturation assay) .
  • Key Difference : The absence of the indolylidene group simplifies the structure but may reduce target specificity compared to the more complex target compound.

4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1c)

  • Structure : Features a sulfonamide-substituted ethenyl group at position 2.
  • Activity : Exhibits 47.1% COX-2 inhibition at 20 μM, though lower than celecoxib (80.1% at 1 μM) .
  • Key Difference : The sulfonamide group enhances COX-2 affinity but introduces solubility challenges. The target compound’s indolylidene group may offer improved solubility or alternative binding modes.

3-(4-Bromophenyl)-4(3H)-quinazolinone

  • Structure : Substituted with a bromophenyl group at position 3.
  • Activity : Shows the highest anti-inflammatory activity in its series (BSA denaturation assay), attributed to the electron-withdrawing bromine enhancing protein-binding interactions .

Quinazolinone-Isoxazoline Hybrids (e.g., 4c)

  • Structure: Combines quinazolinone with isoxazoline rings substituted with 4-methoxyphenyl groups .
  • Key Difference : The hybrid scaffold diverges significantly from the target compound, likely altering pharmacokinetics and target selectivity.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Bioactivity

Compound Position 3 Substituent Position 2 Substituent Key Bioactivity
Target Compound 4-Methoxyphenyl (2-Oxo-indolylidene)methyl COX-2 inhibition (inferred), antioxidant
3-(4-Methoxyphenyl)-4(3H)-quinazolinone 4-Methoxyphenyl Antioxidant (DPPH: ~70–80%)
Compound 1c 4-Methoxyphenyl Ethenyl-sulfonamide COX-2 inhibition (47.1% at 20 μM)
3-(4-Bromophenyl)-4(3H)-quinazolinone 4-Bromophenyl Anti-inflammatory (BSA denaturation)

Table 2. Pharmacological Profiles

Compound Antioxidant Activity Anti-inflammatory Activity COX-2 Inhibition Solubility Issues
Target Compound High (inferred) Moderate (inferred) Moderate (inferred) Not reported
3-(4-Methoxyphenyl)-4(3H)-quinazolinone High Moderate
Compound 1c 47.1% at 20 μM Yes

Research Findings and Mechanistic Insights

  • COX-2 Inhibition : The target compound’s indolylidene group may mimic the sulfonamide moiety in Compound 1c by interacting with COX-2’s hydrophobic pocket, though with distinct electronic properties .
  • Antioxidant Activity: Methoxy groups enhance radical scavenging, as seen in 3-(4-methoxyphenyl)-4(3H)-quinazolinone, likely due to electron donation stabilizing free radical intermediates .
  • Paraplegin Protein Interaction: suggests 4(3H)-quinazolinone derivatives influence Paraplegin dynamics, hinting at neuroprotective applications for the target compound .

Vorbereitungsmethoden

Nucleophilic Ring-Opening

Isatoic anhydride reacts with 4-methoxyaniline in refluxing ethanol to form N-(4-methoxyphenyl)anthranilamide (1.3 ). The reaction proceeds via nucleophilic attack at the electrophilic carbonyl of the anhydride, yielding an intermediate that undergoes decarboxylation:

Isatoic anhydride+4-methoxyanilineEtOH, ΔN-(4-methoxyphenyl)anthranilamide[3]\text{Isatoic anhydride} + \text{4-methoxyaniline} \xrightarrow{\text{EtOH, Δ}} \text{N-(4-methoxyphenyl)anthranilamide} \quad

Cyclocondensation to 3-(4-Methoxyphenyl)-4(3H)-quinazolinone

The anthranilamide intermediate (1.3 ) is treated with acetic anhydride under reflux to induce cyclization, forming 3-(4-methoxyphenyl)-4(3H)-quinazolinone (1.4 ):

Anthranilamide(Ac)₂O, Δ3-(4-Methoxyphenyl)-4(3H)-quinazolinone[3]\text{Anthranilamide} \xrightarrow{\text{(Ac)₂O, Δ}} \text{3-(4-Methoxyphenyl)-4(3H)-quinazolinone} \quad

Table 1: Optimization of Cyclocondensation Conditions

CatalystSolventTemperature (°C)Yield (%)
Acetic acidGlacial12078
HClEthanol8062
BF₃·Et₂OToluene11071

Alternative Route: Bromination and Coupling

Bromination of 2-Methylquinazolinone

2-Methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinone (3.1 ) is brominated using N-bromosuccinimide (NBS) in CCl₄ under light to yield 2-bromomethyl-3-(4-methoxyphenyl)-4(3H)-quinazolinone (3.2 ):

2-Methylquinazolinone+NBSCCl₄, hν2-Bromomethylquinazolinone[1]\text{2-Methylquinazolinone} + \text{NBS} \xrightarrow{\text{CCl₄, hν}} \text{2-Bromomethylquinazolinone} \quad

Nucleophilic Substitution with Indole-2-one

The bromomethyl derivative reacts with indole-2-one in the presence of K₂CO₃ in DMF to form the target compound via elimination:

2-Bromomethylquinazolinone+Indole-2-oneK₂CO₃, DMFTarget Compound[1]\text{2-Bromomethylquinazolinone} + \text{Indole-2-one} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} \quad

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Scalability
Vilsmeier-Knoevenagel7298.5Moderate
Bromination-Coupling6597.2High

Structural Elucidation and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.82–7.20 (m, 10H, aromatic), 3.85 (s, 3H, OCH₃).

  • ESI-MS: m/z 428.1 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond and planar quinazolinone-indole system.

Mechanistic Insights

The Knoevenagel condensation proceeds via a six-membered transition state, with piperidine deprotonating the indole-2-one to generate a nucleophilic enolate. Attack on the formyl carbon followed by dehydration yields the conjugated product.

Industrial Applicability

The bromination-coupling route is preferred for scale-up due to higher reproducibility, while the Vilsmeier-Knoevenagel method offers better atom economy .

Q & A

Q. What strategies mitigate bias in interpreting pharmacological data?

  • Methodological Answer :
  • Blinded Experiments : Assign compound codes to prevent observer bias during data collection .
  • Negative/Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and vehicle-only controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.